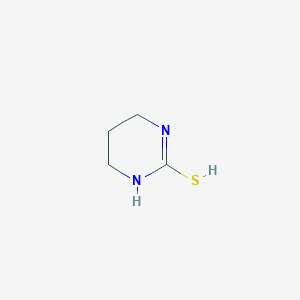

1,4,5,6-tetrahydropyrimidine-2-thiol

Description

1,4,5,6-Tetrahydropyrimidine-2-thiol is a heterocyclic compound featuring a partially saturated pyrimidine ring with a thiol (-SH) group at position 2. Synthetically, it is prepared via reactions of 2-morpholin-4-yl-N-(het)aryl-2-thioxoacetamides with 1,3-diaminopropane, yielding derivatives with anti-inflammatory activity in preclinical models . For example, carboxamide derivatives of this compound reduced carrageenan-induced paw edema in rats by 30–45%, comparable to diclofenac . Computational docking studies suggest its anti-inflammatory effects arise from cyclooxygenase (COX) enzyme inhibition .

Properties

IUPAC Name |

1,4,5,6-tetrahydropyrimidine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHNGVXBCWYLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=NC1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1,3-diaminopropane (1 mL) is dissolved in ethanol (10 mL), and carbon disulfide (2 mL) is added dropwise under stirring. The mixture is refluxed for 3 hours, yielding a white precipitate identified as this compound after recrystallization from ethanol. The reaction is typically conducted under inert conditions to prevent oxidation of the thiol group.

Key Parameters:

Mechanistic Insights

The reaction mechanism involves two sequential steps:

-

Formation of a dithiocarbamic acid intermediate : The primary amine attacks carbon disulfide, generating a dithiocarbamate.

-

Cyclization and tautomerization : Intramolecular nucleophilic substitution forms the six-membered ring, followed by tautomerization to the thione form.

Alternative Methods for Substituted Derivatives

While the unsubstituted this compound is synthesized via the above method, substituted analogs require modified approaches. For example, 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thiol is prepared using neopentyldiamine (1,3-diamino-2,2-dimethylpropane) as the starting material.

Synthesis of 5,5-Dimethyl-1,4,5,6-Tetrahydropyrimidine-2-Thiol

In this variant, neopentyldiamine reacts with carbon disulfide in ethanol under reflux, analogous to the unsubstituted case. The methyl groups on the diamine impose steric constraints, favoring a specific tautomeric form and enhancing thermal stability.

Comparative Analysis:

Scalability and Industrial Considerations

Laboratory-scale syntheses of this compound are well-established, but industrial production requires optimization for cost and safety. Key challenges include:

Chemical Reactions Analysis

1,4,5,6-Tetrahydropyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

1,4,5,6-Tetrahydropyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,6-tetrahydropyrimidine-2-thiol involves its interaction with molecular targets and pathways in biological systems. For example, it may inhibit the activity of certain enzymes or interact with cellular receptors to exert its pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacological Activity

- Anti-inflammatory vs. Anesthetic Effects : The thiol group in this compound enhances hydrogen bonding with COX enzymes, contributing to anti-inflammatory activity . In contrast, Thiopental’s bulky alkyl groups and thiolate ion facilitate blood-brain barrier penetration, targeting GABA receptors for anesthesia .

- Anthelmintic Activity : Pyrantel pamoate’s vinyl-thiophene substituent enables neuromuscular paralysis in parasites, a mechanism absent in the thiol derivative .

Physicochemical Properties

- Thiopental’s sodium salt formulation enhances bioavailability for intravenous use .

- Synthetic Accessibility : this compound derivatives are synthesized in high yields (71–98%) under mild conditions , whereas Pyrantel’s stereospecific vinyl-thiophene group requires precise aralkylation steps .

Molecular Docking and Structure-Activity Relationships (SAR)

Computational studies reveal that:

- The thiol group in this compound forms critical hydrogen bonds with COX-2 residues (Arg120, Tyr355), explaining its anti-inflammatory potency .

- Thiopental’s 4,6-dioxo groups and lipophilic sidechains align with hydrophobic pockets in GABA receptors, favoring anesthetic effects .

- Methyl or aryl substituents (e.g., 2-methyl or o-tolyl derivatives) reduce hydrogen bonding capacity, diminishing enzyme inhibition but enabling applications in surfactants or materials science .

Q & A

Q. What are the most reliable synthetic routes for preparing 1,4,5,6-tetrahydropyrimidine-2-thiol derivatives, and how can reaction yields be optimized?

The synthesis of this compound derivatives often involves Pd-catalyzed hydrogenation of pyrimidine precursors. For example, coupling aryl bromides with 2-aminopyrimidine followed by selective reduction of the pyrimidine ring yields 2-arylamino derivatives with high efficiency (85–95% yield) . To optimize yields, control reaction parameters such as catalyst loading (e.g., 5 mol% Pd/C), hydrogen pressure (1–3 atm), and reaction time (12–24 hours). Purification via semipreparative HPLC (e.g., H2O-MeCN gradient) can isolate products from side reactions .

Q. How should researchers validate the identity and purity of this compound when commercial analytical data are unavailable?

When commercial data are lacking (e.g., Sigma-Aldrich does not provide analytical data for some derivatives ), use a combination of:

- Elemental analysis (C, H, N, S content) to confirm molecular composition.

- Spectroscopic methods : <sup>1</sup>H/<sup>13</sup>C NMR to verify structural motifs (e.g., NH and SH peaks at δ 8–10 ppm) and IR spectroscopy for functional groups (e.g., thiol S-H stretch ~2500 cm<sup>-1</sup>) .

- Mass spectrometry (ESI-MS or HRMS) for exact molecular weight confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Refer to GHS hazard data for structurally similar compounds, such as 2-methyl-1,4,5,6-tetrahydropyrimidine (CAS 4271-95-8), which mandates:

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First-aid measures : Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what design strategies are effective?

Modifications at positions 2 and 5 of the tetrahydropyrimidine ring significantly impact activity. For example:

- Thiopental (a derivative with 5-ethyl and 4,6-dioxo groups) acts as a barbiturate due to enhanced lipophilicity and CNS penetration .

- 2-Amino derivatives (e.g., 2-amino-4-(indol-3-yl) analogs) exhibit anti-tumor activity by intercalating DNA or inhibiting kinases .

Design strategy : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like GABAA receptors or topoisomerases before synthesizing analogs.

Q. What experimental approaches are suitable for resolving contradictions in pharmacological data for this compound analogs?

For conflicting results (e.g., variable efficacy in behavioral assays):

- Dose-response studies : Test a wide concentration range (e.g., 0.1–10 mg/kg) in animal models (e.g., BTBR mice) to identify optimal dosing .

- Mechanistic assays : Combine in vitro receptor-binding assays (e.g., α7 nicotinic acetylcholine receptor binding ) with in vivo behavioral tests (e.g., nesting removal tests) to correlate molecular interactions with phenotypic outcomes.

Q. How can researchers address challenges in crystallographic refinement of this compound derivatives?

Use the SHELX system (e.g., SHELXL for refinement) to handle high-resolution or twinned data. Key steps:

Q. What methodologies are effective for studying the metabolic stability of this compound derivatives?

- In vitro microsomal assays : Incubate compounds with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or sulfated metabolites .

- Pharmacokinetic modeling : Apply compartmental models to predict half-life and clearance rates .

Methodological Considerations

Q. How to troubleshoot side reactions during reductive amination of this compound precursors?

Common issues include over-reduction or dimerization. Solutions:

- Catalyst selection : Use NaBH4 instead of LiAlH4 for milder conditions .

- Temperature control : Maintain reactions at 0–5°C to limit side-product formation.

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during synthesis .

Q. What strategies improve the thermal stability of this compound derivatives in formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.